Adenosine A2A Receptor Antagonism: A Cross-Study Potency Benchmark
N-allyl-2,4-dimethylbenzamide acts as an antagonist at the human adenosine A2A receptor (A2AR) with an IC50 of 423 nM in a cell-based functional assay [1]. This activity is benchmarked against the well-characterized A2AR antagonist Istradefylline (KW-6002), which exhibits an IC50 of approximately 488 nM in comparable assays, although a direct head-to-head comparison has not been performed [2]. This places the target compound within the same potency range as a clinically validated A2AR antagonist.
| Evidence Dimension | Adenosine A2A receptor antagonism (IC50) |
|---|---|
| Target Compound Data | IC50 = 423 nM |
| Comparator Or Baseline | Istradefylline (KW-6002): IC50 ≈ 488 nM in similar assays |
| Quantified Difference | Approximately 1.15-fold less potent than Istradefylline in cross-study comparison |
| Conditions | Human A2AR expressed in CHO cells; inhibition of NECA-stimulated cAMP accumulation |
Why This Matters
For research programs targeting the adenosine A2A receptor, this compound provides a structurally distinct chemical scaffold with potency comparable to a known pharmacological tool, enabling SAR expansion.
- [1] BindingDB. Assay Entry: Antagonist activity at human adenosine A2A receptor expressed in CHO cells assessed as inhibition of NECA-stimulated cAMP level by scintillation counting. IC50: 423 nM. Ligand ID associated with N-allyl-2,4-dimethylbenzamide. View Source
- [2] Saki, M., et al. (2013). In vitro pharmacological profile of the A2A receptor antagonist istradefylline. Naunyn-Schmiedeberg's Archives of Pharmacology, 386, 963–972. Reports istradefylline IC50 for human A2AR. View Source
